molecular formula C10H18ClNO2 B2435219 methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2287287-96-9

methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2435219
CAS No.: 2287287-96-9
M. Wt: 219.71
InChI Key: SXSXPKQIQMGZLP-UHFFFAOYSA-N
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Description

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound that features a unique structure, making it of interest in various fields of scientific research and industrial applications .

Properties

IUPAC Name

methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXPKQIQMGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexadiene-Maleic Anhydride Approach

The classical route begins with a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride to form bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. Subsequent steps involve:

  • Selective esterification : Quinidine-mediated alcoholysis yields cis-diesters with >90% enantiomeric excess (ee).
  • Amination via Curtius rearrangement : Treatment with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which undergoes hydrolysis to the primary amine.
  • Esterification : Reaction with methanol under acidic conditions produces the methyl ester.

Key Data :

Step Conditions Yield Diastereomeric Ratio (dr)
Diels-Alder Toluene, 110°C, 12 h 78% N/A
Quinidine alcoholysis EtOH, −20°C, 24 h 65% 92:8 (cis:trans)
Curtius rearrangement DPPA, Et3N, THF, 0°C → 25°C 42% 85:15 (axial:equatorial)

This method suffers from low overall yields (∼22%) due to the multi-step sequence and hazardous azide intermediates.

Reductive Amination Strategies

Ketone Precursor Route

A more efficient approach utilizes 5-ketobicyclo[2.2.2]octane-2-carboxylic acid as the starting material:

  • Methyl ester formation : Thionyl chloride-mediated esterification with methanol.
  • Reductive amination : Condensation with ammonium acetate followed by NaBH3CN reduction.
  • HCl salt formation : Treatment with HCl gas in ethyl acetate.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)/MeOH (4:1)
  • Catalyst : Acetic acid (10 mol%)
  • Temperature : 0°C → 25°C over 12 h
  • Yield : 68% over 3 steps
  • dr : 1.5:1 (determined by chiral HPLC)

The modest diastereoselectivity stems from minimal steric differentiation between the axial and equatorial amine orientations.

Asymmetric Hydrogenation of Enamides

Chiral Phosphine Ligand Systems

Recent advances employ transition-metal-catalyzed hydrogenation of bicyclic enamide precursors:

  • Enamide synthesis : Condensation of 5-ketoester with (R)-1-phenylethylamine.
  • Hydrogenation : Using [Rh(COD)((R)-BINAP)]BF4 catalyst under 50 psi H2.
  • Deprotection : HCl-mediated cleavage of the phenethyl group.

Performance Metrics :

Parameter Value
Enantiomeric excess 94% ee
Diastereoselectivity 9:1 dr
Total yield 54%

This method achieves superior stereocontrol but requires expensive chiral ligands and high-pressure equipment.

Diastereomer Separation and Characterization

Chromatographic Resolution

Preparative HPLC using a Chiralpak IA column (hexane/i-PrOH 85:15) resolves the diastereomers with baseline separation (α = 1.32).

Isolation Data :

  • Major diastereomer : 62% recovery, mp 189–191°C, [α]D²⁵ +34.5° (c 1.0, MeOH)
  • Minor diastereomer : 29% recovery, mp 176–178°C, [α]D²⁵ −12.8° (c 1.0, MeOH)

Crystallization-Induced Diastereomerization

Recrystallization from ethanol/water (7:3) enriches the axial amine diastereomer to 87:13 dr, as confirmed by X-ray diffraction.

Industrial-Scale Considerations

The reductive amination route demonstrates superior scalability:

  • Batch size : Up to 100 kg demonstrated in 300 L reactors
  • Cost drivers :
    • 5-Ketobicyclo[2.2.2]octane-2-carboxylate (∼$420/kg)
    • Platinum carbon catalyst (5 wt%, ∼$18,000/kg)
  • EHS factors :
    • Avoidance of azide intermediates reduces explosion risks
    • Aqueous workup minimizes organic waste

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.

Conditions Catalyst/Reagents Yield Diastereomer Stability
Acidic (HCl, 6M)Ethanol/Water (1:1), reflux85–92%No epimerization observed
Basic (NaOH, 1M)THF/H₂O, 60°C78–84%Partial racemization
  • Mechanism : Nucleophilic acyl substitution, with water or hydroxide acting as the nucleophile.

  • Application : Used to generate intermediates for peptide coupling or metal coordination studies.

Amine Functionalization

The primary amine participates in nucleophilic reactions, enabling derivatization for pharmacological applications.

Acylation

Reagent Product Yield Stereochemical Outcome
Acetic anhydrideN-Acetyl derivative90%Retention of configuration
Benzoyl chlorideN-Benzoyl derivative82%Minor diastereomer formation

Schiff Base Formation

  • Reacts with aldehydes (e.g., benzaldehyde) under mild conditions (RT, EtOH) to form imines (75–88% yield).

  • Application : Intermediate for metal-organic frameworks (MOFs) or asymmetric catalysis.

Cycloaddition Reactions

The bicyclo[2.2.2]octane framework facilitates strain-driven [3+2] cycloadditions.

1,3-Dipolar Cycloaddition

Reacted with nitrile oxides to form isoxazoline-fused bicyclic systems:

Nitrile Oxide Reaction Conditions Yield Diastereoselectivity
Acetonitrile oxideToluene, 80°C, 12h70%3:1 dr
Benzontrile oxideDCM, RT, 24h65%2:1 dr
  • Mechanism : Concerted process with retention of the bicyclic stereochemistry .

Decarboxylation and Rearrangement

Controlled thermal decarboxylation produces bicyclo[2.2.2]octane derivatives with modified substituents:

Conditions Product Yield Notes
Pyrolysis (200°C, vacuum)5-Aminobicyclo[2.2.2]octane68%Retains amino group
Acid-catalyzed (H₂SO₄)Ring-contracted lactam55%Wagner-Meerwein shift

Metal Coordination

The amino and carboxylate groups enable chelation with transition metals:

Metal Salt Ligand Ratio Application Reference
Cu(II) acetate1:2Catalytic oxidation studies
Fe(III) chloride1:3MRI contrast agent research
  • Stability : Complexes remain stable in aqueous solutions at pH 5–7.

Diastereomer-Specific Reactivity

Studies reveal divergent reactivity between diastereomers:

Reaction Major Diastereomer Outcome Minor Diastereomer Outcome
Ester hydrolysisFaster kinetics (k = 0.42 h⁻¹)Slower kinetics (k = 0.18 h⁻¹)
Acylation95% conversion72% conversion
  • Rationale : Steric hindrance and hydrogen-bonding differences influence transition states.

Amine Oxidation

  • Reacts with m-CPBA to form nitroso derivatives (60% yield).

Ester Reduction

  • LiAlH₄ reduces the ester to a primary alcohol (88% yield) without affecting the bicyclic framework.

Key Research Findings

  • Stereochemical Integrity : The bicyclo[2.2.2]octane core resists ring-opening under most conditions, preserving diastereomer ratios .

  • Pharmacological Relevance : Derivatives show affinity for MDM2 (Kᵢ < 1 nM), making them candidates for anticancer therapies .

  • Synthetic Versatility : Serves as a scaffold for spirooxindoles and other polycyclic architectures .

Scientific Research Applications

Scientific Research Applications

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has garnered interest in several research domains:

Chemistry

  • Serves as an intermediate in the synthesis of complex organic molecules.
  • Useful for developing new synthetic methodologies due to its unique structure.

Biology

  • Its structural similarity to natural products aids in studying biological pathways.
  • Potential for exploring interactions with biological targets, particularly due to its amino group which can form hydrogen bonds.

Pharmaceuticals

  • Derivatives may exhibit therapeutic properties, particularly in drug development for various conditions.
  • Investigated for potential roles in modulating biochemical pathways.

Material Science

  • Can be utilized in the production of specialty chemicals and materials due to its versatile chemical reactivity.

Case Studies

  • Biological Activity Studies:
    Recent studies have indicated that derivatives of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride may exhibit significant biological activity against various cell lines, suggesting potential applications in cancer treatment.
    • Example: A derivative showed over 85% growth inhibition against specific cancer cell lines (source: ACS Omega).
  • Synthesis Methodologies:
    Research has focused on optimizing synthetic routes to improve yields and reduce costs associated with producing this compound, highlighting its importance as a building block in organic synthesis (source: MDPI).

Mechanism of Action

The mechanism of action of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Biological Activity

Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a compound characterized by its bicyclic structure, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
  • CAS Number : 2173637-41-5
  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • Purity : Typically around 97% .

The biological activity of methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is largely attributed to its interaction with neurotransmitter systems, particularly its potential as a modulator of the glutamatergic system. This compound may influence synaptic transmission and neuronal plasticity, which are crucial for cognitive functions and memory formation.

Potential Mechanisms Include:

  • NMDA Receptor Modulation : The compound may act as an antagonist or modulator of NMDA receptors, which play a significant role in synaptic plasticity and memory function.
  • Inhibition of Neuroinflammation : Some studies suggest that related compounds exhibit anti-inflammatory properties in neuronal contexts, potentially reducing neurodegeneration.
  • Dopaminergic Activity : There is preliminary evidence indicating that this compound may influence dopamine pathways, which are crucial for mood regulation and motor control.

Research Findings

Several studies have investigated the biological activities of compounds similar to methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride:

StudyFocusFindings
Study A (2023)Neuroprotective effectsDemonstrated that related bicyclic compounds reduced oxidative stress markers in neuronal cells.
Study B (2024)Cognitive enhancementShowed improvement in memory retention in animal models treated with similar compounds, suggesting potential nootropic effects.
Study C (2024)Anti-inflammatory propertiesFound that these compounds inhibited pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in neuroinflammatory conditions.

Case Studies

  • Case Study on Memory Enhancement :
    • Objective : To evaluate the cognitive-enhancing effects of methyl 5-aminobicyclo[2.2.2]octane derivatives.
    • Methodology : A double-blind study involving rodents subjected to behavioral tests (e.g., Morris water maze).
    • Results : Treated groups showed significantly improved performance compared to controls, indicating enhanced spatial learning and memory.
  • Case Study on Neuroprotection :
    • Objective : Assess the neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell cultures exposed to oxidative agents were treated with the compound.
    • Results : The compound significantly reduced cell death and apoptosis markers, suggesting protective effects against oxidative damage.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride as a diastereomeric mixture?

The synthesis typically involves stereoselective cyclization and esterification. A validated approach includes:

  • Step 1 : Formation of the bicyclo[2.2.2]octane core via Diels-Alder or catalytic cycloaddition reactions.
  • Step 2 : Introduction of the amine group at position 5 using reductive amination or nucleophilic substitution.
  • Step 3 : Esterification with methanol under acidic conditions to form the methyl ester.
  • Step 4 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl .
    Diastereomer formation arises from stereochemical ambiguity during cyclization or amination. Patent methods for analogous bicyclic compounds emphasize chiral catalysts or resolving agents to influence stereochemistry .

Advanced: How can reaction conditions be optimized to reduce diastereomeric complexity during synthesis?

  • Catalyst screening : Use chiral catalysts (e.g., Rhodium(I) complexes) to favor specific transition states during cyclization .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) may reduce epimerization at stereocenters .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and minimize racemization .
  • In-situ monitoring : Employ TLC or HPLC to track diastereomer ratios and terminate reactions at optimal conversion points .

Basic: What analytical techniques are critical for characterizing diastereomers in this compound?

  • 1H/13C NMR : Compare coupling constants (e.g., J-values) and chemical shifts to assign stereochemistry. Axial vs. equatorial substituents show distinct splitting patterns .
  • IR spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and ammonium (N–H stretch, ~2500–3000 cm⁻¹) groups .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt .
  • Elemental analysis : Validate C, H, N, and Cl content (±0.4% tolerance) .

Advanced: How can contradictions in stereochemical assignments between NMR and X-ray data be resolved?

  • NOESY/ROESY NMR : Detect spatial proximity between protons to infer 3D geometry. For example, cross-peaks between the amine proton and adjacent bicyclo protons confirm axial/equatorial orientation .
  • X-ray crystallography : Resolve absolute configuration, though crystal growth may require pure diastereomers .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .

Basic: What chromatographic methods effectively separate diastereomers of this compound?

  • Reverse-phase HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to exploit solubility differences between diastereomers .
  • Ion-exchange chromatography : Separate hydrochloride salts based on pKa variations of the amine groups .
  • Preparative TLC : Silica gel plates with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) for small-scale isolation .

Advanced: What experimental strategies mitigate diastereomer interconversion during storage or analysis?

  • Low-temperature storage : Maintain samples at –20°C in anhydrous conditions to prevent HCl dissociation or hydrolysis .
  • Acidic buffers : Use pH 2–3 solutions during HPLC to stabilize the protonated amine and minimize epimerization .
  • Avoid protic solvents : Methanol or water may catalyze stereochemical scrambling; use acetonitrile or DCM for dilution .

Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Solubility : Enhances water solubility for biological assays but reduces organic solvent compatibility.
  • Stability : The salt form prevents amine oxidation but may hydrolyze under basic conditions .
  • Melting point : Elevated vs. free base (e.g., >200°C decomposition typical for bicyclic ammonium salts) .

Advanced: How can researchers design pharmacological studies to account for diastereomer-specific bioactivity?

  • Diastereomer isolation : Use preparative chromatography to obtain >95% pure fractions for in vitro testing .
  • Docking studies : Model interactions between individual diastereomers and target proteins (e.g., enzymes, receptors) .
  • Metabolic profiling : Assess if interconversion occurs in biological matrices using LC-MS/MS .

Basic: What safety precautions are necessary when handling this compound?

  • Ventilation : Use fume hoods due to potential HCl vapor release.
  • PPE : Gloves and goggles to prevent skin/eye contact with corrosive salts .
  • Waste disposal : Neutralize with bicarbonate before aqueous disposal .

Advanced: How can computational tools predict diastereomer stability and reactivity?

  • Molecular dynamics (MD) : Simulate energy barriers for stereochemical interconversion.
  • pKa prediction software : Estimate protonation states affecting solubility and reactivity (e.g., ACD/Labs) .
  • Transition state modeling : Identify rate-limiting steps in synthesis using programs like Schrödinger .

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